{2-[(Benzylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol
Description
{2-[(Benzylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol is a complex organic compound featuring a cyclopropyl ring substituted with a benzylamino group and a pyridinyl group
Properties
CAS No. |
919106-19-7 |
|---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
[2-[(benzylamino)methyl]-2-pyridin-3-ylcyclopropyl]methanol |
InChI |
InChI=1S/C17H20N2O/c20-12-16-9-17(16,15-7-4-8-18-11-15)13-19-10-14-5-2-1-3-6-14/h1-8,11,16,19-20H,9-10,12-13H2 |
InChI Key |
JAVPOAKAVXEKRB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(CNCC2=CC=CC=C2)C3=CN=CC=C3)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Benzylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
{2-[(Benzylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzylamino and pyridinyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of benzylamino and pyridinyl derivatives.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds with similar structures exhibit significant pharmacological activities, including:
- Anticancer Activity : Compounds that inhibit cyclin-dependent kinases (CDKs) are crucial in cancer therapy due to their role in cell cycle regulation. The compound under review may share this property, making it a candidate for further investigation in oncology .
- Anti-inflammatory Effects : Similar derivatives have shown promise in treating inflammatory diseases. The ability to modulate inflammatory pathways could position this compound as a therapeutic agent for conditions like rheumatoid arthritis .
- Neuroprotective Properties : Given the structural similarities with known neuroprotective agents, there is potential for this compound to be explored in the treatment of neurodegenerative diseases such as Alzheimer's, where modulation of specific signaling pathways is critical .
Mechanistic Studies
Understanding the mechanism of action is essential for developing effective therapies. Research has demonstrated that compounds with similar structures can inhibit specific kinases involved in cell proliferation and survival, which may be applicable to {2-[(Benzylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol .
Case Study 1: Inhibition of Cyclin-dependent Kinases
A study focusing on the inhibition of CDK4 and CDK6 demonstrated that certain substituted pyridines effectively reduced cell proliferation in cancer models. The findings suggest that this compound could be tested for similar effects, potentially leading to new cancer therapies .
Case Study 2: Anti-inflammatory Activity
Research on related compounds indicates significant anti-inflammatory activity through the inhibition of pro-inflammatory cytokines. This suggests that this compound could be beneficial for treating inflammatory disorders, warranting further pharmacological evaluation .
Data Table: Comparative Analysis of Similar Compounds
Mechanism of Action
The mechanism of action of {2-[(Benzylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridinyl group and exhibit similar biological activities.
Pyrazole derivatives: These compounds have a similar nitrogen-containing heterocyclic structure and are known for their diverse biological activities.
Uniqueness
The uniqueness of {2-[(Benzylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol lies in its combination of a cyclopropyl ring with benzylamino and pyridinyl groups, which imparts unique chemical and biological properties
Biological Activity
The compound {2-[(Benzylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Cyclopropyl moiety : A three-membered carbon ring that contributes to the compound's unique conformational properties.
- Pyridine ring : An aromatic heterocycle that is known for its role in various biological activities.
- Benzylamino group : This functional group enhances the compound's interaction with biological targets.
- Histone Lysine Demethylase Modulation : Research indicates that compounds similar to this compound can modulate the activity of histone lysine demethylases (KDMs), which are crucial in epigenetic regulation. This modulation can impact gene expression and cellular processes related to cancer and other diseases .
- Anticancer Activity : In vitro studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, potentially through the inhibition of key survival pathways .
- Antimicrobial Properties : Preliminary investigations have revealed antibacterial and antifungal activities against several pathogens. The compound's effectiveness varies based on structural modifications and specific microbial targets .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of a related compound in a series of human cancer cell lines, demonstrating significant growth inhibition with IC50 values below those of standard chemotherapeutics like doxorubicin. The mechanism was linked to the activation of apoptotic pathways and modulation of cell cycle regulators .
Case Study 2: Antimicrobial Activity
In another study, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The results indicated potent antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against various strains, showcasing its potential as a lead for antibiotic development .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
